molecular formula C13H9FN2O B3123899 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 313527-41-2

2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3123899
CAS No.: 313527-41-2
M. Wt: 228.22 g/mol
InChI Key: BSZCWDQTALYLKJ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorophenyl group at the 2-position and an amine group at the 5-position of the benzoxazole ring makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

  • Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. For instance, 2-aminophenol can react with 3-fluorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the benzoxazole ring.

  • Introduction of the Amine Group: : The amine group at the 5-position can be introduced through a nitration-reduction sequence. The benzoxazole intermediate can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position. This nitro group can then be reduced to an amine group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amine derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like tin(II) chloride (SnCl2) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro derivatives to amine derivatives.

    Substitution: Introduction of various substituents on the aromatic ring, such as halogens or sulfonic acid groups.

Scientific Research Applications

2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine depends on its interaction with specific molecular targets. The presence of the fluorophenyl group and the amine group allows it to interact with enzymes, receptors, and other biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-benzoxazol-5-amine: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.

    2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine: The fluorine substituent is at a different position, which can influence its interaction with molecular targets.

    2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine: The chlorine substituent may impart different electronic and steric effects compared to the fluorine substituent.

Uniqueness

The presence of the 3-fluorophenyl group in 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and may result in different biological activities and applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZCWDQTALYLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290377
Record name 2-(3-Fluorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313527-41-2
Record name 2-(3-Fluorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313527-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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